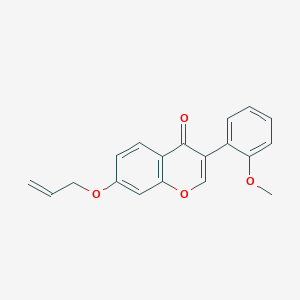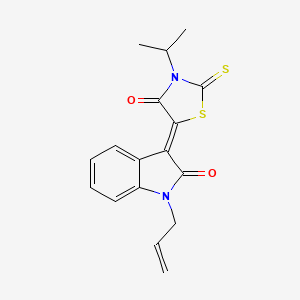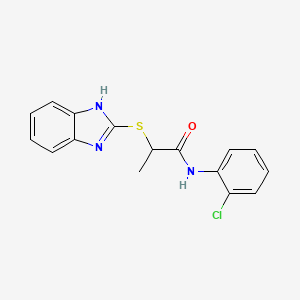
7-(allyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one
Übersicht
Beschreibung
7-(allyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one, also known as AMC, is a synthetic compound that belongs to the family of coumarin derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
7-(allyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. In biochemistry, it has been used as a fluorescent probe for the detection of metal ions and as a substrate for enzyme assays. In pharmacology, it has been tested as a potential drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 7-(allyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects
7-(allyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anticancer, and antimicrobial activities. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated its anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
7-(allyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to its use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. It also has limited stability in acidic conditions, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on 7-(allyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one. One area of interest is its potential as a drug candidate for various diseases, including cancer and inflammatory disorders. Another area of interest is its use as a fluorescent probe for the detection of metal ions in biological systems. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-7-prop-2-enoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-3-10-22-13-8-9-15-18(11-13)23-12-16(19(15)20)14-6-4-5-7-17(14)21-2/h3-9,11-12H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHFQXZWAAHDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(allyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4793652.png)
![N~2~-(2-ethoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4793661.png)
![N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4793662.png)
![methyl {5-[4-(2-amino-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4793682.png)


![4-bromo-1,5-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4793691.png)
![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4793703.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4793713.png)
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde O-(cyclopropylcarbonyl)oxime](/img/structure/B4793715.png)

![4-[(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4793726.png)
![3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4793730.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide](/img/structure/B4793731.png)